![molecular formula C18H22N8 B2517415 4-(4-(6,7-二氢-5H-环戊[c]哒嗪-3-基)哌嗪-1-基)-1,6-二甲基-1H-吡唑并[3,4-d]嘧啶 CAS No. 2034566-39-5](/img/structure/B2517415.png)

4-(4-(6,7-二氢-5H-环戊[c]哒嗪-3-基)哌嗪-1-基)-1,6-二甲基-1H-吡唑并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

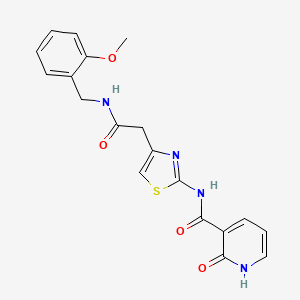

The compound 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds has been extensively studied due to their potential pharmacological properties. For instance, pyrazolo[3,4-d]pyrimidines have shown remarkable specificity and potency against human enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting viral replication at nanomolar concentrations without apparent cytotoxic effects .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step chemical reactions. In the context of antiviral agents, these compounds were synthesized and their structure-activity relationships (SAR) were studied, revealing that specific substituents at certain positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence antiviral activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is crucial for their biological activity. For example, the presence of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine moiety has been found to largely influence the in vitro antienteroviral activity . Molecular modeling studies have also been conducted to rationalize the structure-activity relationships and selectivity profiles of related compounds, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are adenosine receptor antagonists .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is diverse, allowing for the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of certain pyrazolo[3,4-d]pyrimidine derivatives with thiourea, benzoyl chloride, acetic anhydride, and other reagents has led to the creation of novel compounds with antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as water solubility, are important for their pharmacological application. Modifications to the pyrazolo[3,4-d]pyrimidine core can significantly alter these properties, as seen with the introduction of a salifiable moiety to improve water solubility at low pH . The solubility and stability of these compounds at physiological pH are critical for their potential use in intravenous infusions .

科学研究应用

合成途径与杂环化学

对杂环化合物(包括含吡唑并[3,4-d]嘧啶基序的杂环化合物)的研究,通常探索用于创建各种分子的新型合成路线。例如,研究表明通过分子内环化合成新型杂环衍生物,展示了吡唑并[3,4-d]嘧啶衍生物在杂环合成中的多功能性。这些合成方法能够创建在化学和材料科学的各个领域具有潜在应用的化合物 (Ho & Suen, 2013)。

抗菌和抗增殖活性

具有吡唑并[3,4-d]嘧啶的杂环化合物的抗菌和抗增殖活性一直是人们关注的主题。这些化合物已被合成并评估其抑制各种菌株和癌细胞系生长的潜力,突出了它们在开发新的治疗剂中的相关性 (Bondock et al., 2008)。另一项研究重点是设计和合成吡唑并[3,4-d]嘧啶作为有效的肠道病毒抑制剂,表明这些化合物可以表现出广泛的生物活性 (Chern et al., 2004)。

结构表征和相互作用研究

新型吡唑并[3,4-d]嘧啶衍生物与生物分子(例如蛋白质)的相互作用已被探索,以了解其作用机制和结合亲和力。涉及荧光猝灭、时间分辨荧光和圆二色性光谱的研究提供了这些化合物如何与血清蛋白相互作用的见解,这对于评估它们的药代动力学特性和作为候选药物的潜力至关重要 (He et al., 2020)。

作用机制

安全和危害

属性

IUPAC Name |

4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8/c1-12-20-17-14(11-19-24(17)2)18(21-12)26-8-6-25(7-9-26)16-10-13-4-3-5-15(13)22-23-16/h10-11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQJGFVJRRNPNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN=C5CCCC5=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)

![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)